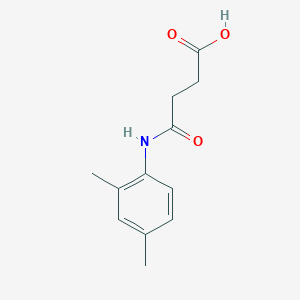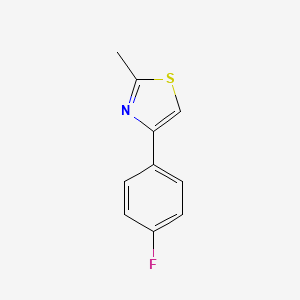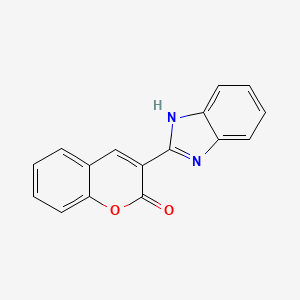
5-Azepan-1-yl-furan-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Azepan-1-yl-furan-2-carbaldehyde is a chemical compound with the molecular formula C11H15NO2 . It has a molecular weight of 193.25 . The IUPAC name for this compound is 5-(1-azepanyl)-2-furaldehyde .
Molecular Structure Analysis
The InChI code for 5-Azepan-1-yl-furan-2-carbaldehyde is 1S/C11H15NO2/c13-9-10-5-6-11(14-10)12-7-3-1-2-4-8-12/h5-6,9H,1-4,7-8H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
5-Azepan-1-yl-furan-2-carbaldehyde has a molecular weight of 193.25 . The compound’s exact physical and chemical properties are not specified in the available resources.Aplicaciones Científicas De Investigación
Synthesis and Spectroscopic Characterization
Specific Scientific Field
Physical Chemistry and Catalysis
Summary of the Application
5-Azepan-1-yl-furan-2-carbaldehyde is used in the synthesis of furan-2-carbaldehyde-d . This compound plays a crucial role in many synthetic pathways, including the synthesis of pharmaceuticals, dyes, and polymeric materials .
Methods of Application or Experimental Procedures
The compound is synthesized in one step using adapted Vilsmeier conditions . The desired product was obtained in quantitative yield (99%).
Results or Outcomes
The product was characterized by 1H-, 2H-, 13C-NMR-, as well as IR and Raman spectroscopy . Spectral data are given in detail .
Antibacterial Activity
Specific Scientific Field
Medicinal Chemistry
Summary of the Application
5-Azepan-1-yl-furan-2-carbaldehyde is used in the synthesis of 4-benzonitrile derivatives, which have been screened for in-vitro activity against various bacterial strains .
Methods of Application or Experimental Procedures
A new series of ten 4-benzonitrile derivatives were synthesized in one step via the reaction of 4-cyanophenylhydrazine hydrochloride with 5-arylfurfurals .
Results or Outcomes
The synthesized compounds were screened for in-vitro activity against Staphylococcus aureus, Listeria monocytogenes, Escherichia coli, Pseudomonas aeruginosa, Micrococcus luteus, Bacillus subtilis, and Candida albicans .
Synthesis of Nitrofurantoin Analogues
Summary of the Application
5-Azepan-1-yl-furan-2-carbaldehyde is used in the synthesis of nitrofurantoin analogues containing furan and pyrazole scaffolds . These analogues are potential candidates for antibacterial drugs .
Methods of Application or Experimental Procedures
A series of thirteen nitrofurantoin analogues were synthesized in one step via the condensation of 5-Amino-1 H-pyrazole-4-carboxamides with 5-arylfurfurals .
Results or Outcomes
The synthesized compounds were screened for in-vitro activity against various bacterial strains .
Furan-Containing Compounds
Specific Scientific Field
Pharmaceutical Chemistry
Summary of the Application
Furan-containing compounds, such as 5-Azepan-1-yl-furan-2-carbaldehyde, exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures vary depending on the specific disease area and the specific furan-containing compound being used .
Results or Outcomes
Furan-containing compounds have shown therapeutic advantages in a variety of areas, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Safety And Hazards
Propiedades
IUPAC Name |
5-(azepan-1-yl)furan-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-9-10-5-6-11(14-10)12-7-3-1-2-4-8-12/h5-6,9H,1-4,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBGLUZBWRZSRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC=C(O2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355446 |
Source


|
| Record name | 5-Azepan-1-yl-furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Azepan-1-yl-furan-2-carbaldehyde | |
CAS RN |
436088-58-3 |
Source


|
| Record name | 5-Azepan-1-yl-furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

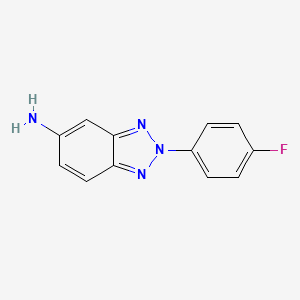
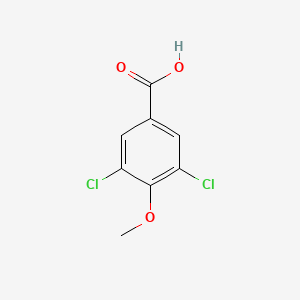



![N-(3-Carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-succinamic acid](/img/structure/B1298735.png)
![ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B1298738.png)
![2-[(1-Methyl-1H-pyrazole-3-carbonyl)-amino]-benzoic acid](/img/structure/B1298741.png)
![5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1298743.png)

